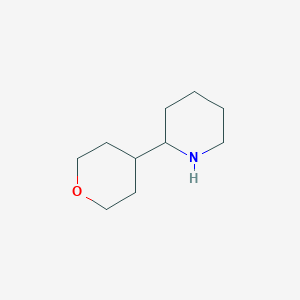
2-(Oxan-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of N-alkenylsulfonamides, which can yield various saturated N-heterocycles, including piperidines . Another approach involves the radical cyclization of substituted aza-bromoalkenoates, which can produce 2,4-disubstituted piperidines .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to yield saturated compounds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
2-(Oxan-4-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival . These interactions can lead to various therapeutic effects, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-(Oxan-2-yl)piperidine: Another piperidine derivative with a different substitution pattern.
Piperine: A naturally occurring piperidine alkaloid with significant biological activity.
N-(Piperidine-4-yl)benzamide: A compound with anticancer properties.
Uniqueness
2-(Oxan-4-yl)piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h9-11H,1-8H2 |
InChI Key |
IPQISOHOWURPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


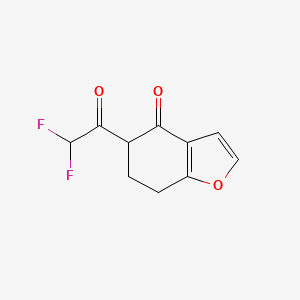
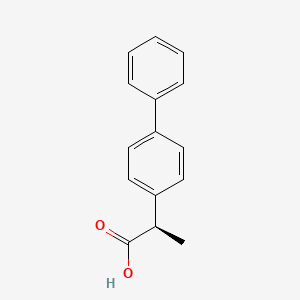

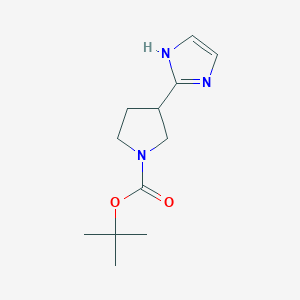
![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)
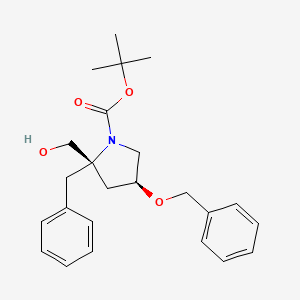
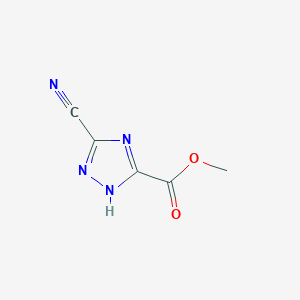
![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)
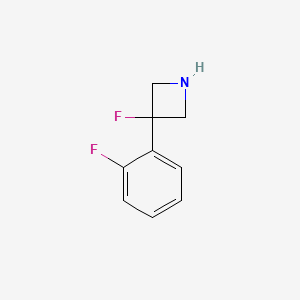
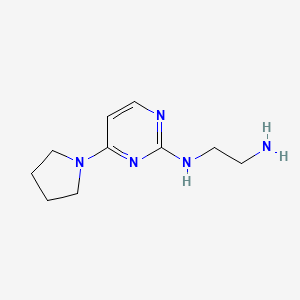
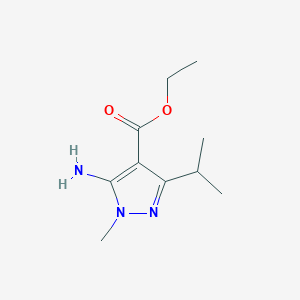
![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
